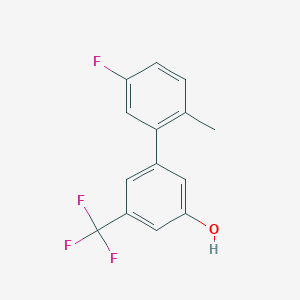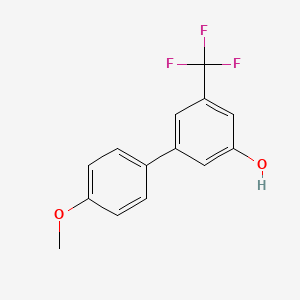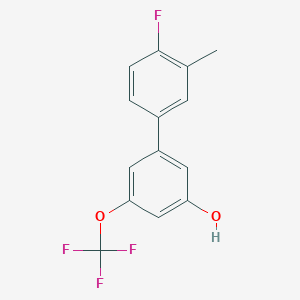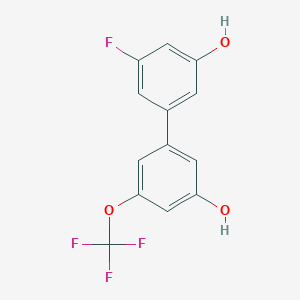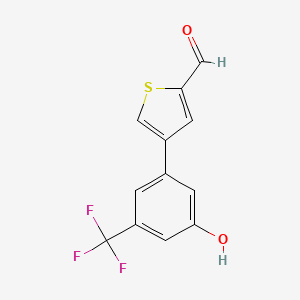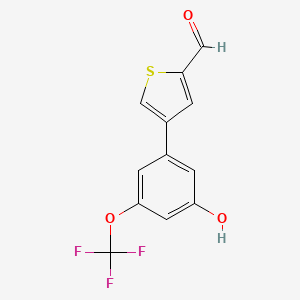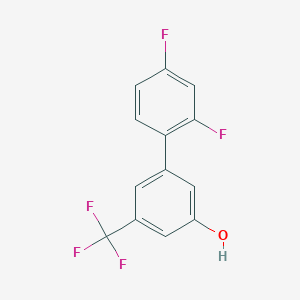
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-CFTMP) is a phenolic compound with a unique structure and a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 120-122°C and a boiling point of 176-178°C. 5-CFTMP is used in many scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reactant in the synthesis of various molecules, including 1,2-diaryl-3-trifluoromethyl-5-hydroxybenzene derivatives and 4-aryl-3-trifluoromethyl-5-hydroxybenzene derivatives. 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has also been used as a reactant in the synthesis of polymers, including poly(3-trifluoromethyl-5-hydroxybenzene) and poly(3-trifluoromethyl-5-hydroxybenzene-co-acrylonitrile). In addition, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has been used as a reactant in the synthesis of other compounds, such as 1-chloro-3-trifluoromethyl-5-phenoxybenzene and 1-chloro-3-trifluoromethyl-5-phenoxybenzene derivatives.
Mécanisme D'action
The mechanism of action of 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can donate a proton to other molecules. This allows 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% to form a strong bond with other molecules, which can lead to the formation of larger molecules. Additionally, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% can act as an electron donor, which means that it can donate electrons to other molecules. This allows 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% to form a strong bond with other molecules, which can lead to the formation of larger molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% are not well understood. However, studies have shown that the compound has antioxidant activity, which can help protect cells from oxidative damage. Additionally, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is non-toxic and has low volatility, which makes it safe to use in lab experiments. However, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable and can degrade quickly when exposed to light or heat.
Orientations Futures
There are several possible future directions for 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% research. One possibility is to investigate the compound’s potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be done to explore the compound’s potential use in the synthesis of other compounds and polymers.
Méthodes De Synthèse
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with chlorine and trifluoromethanesulfonic acid in an aqueous medium. This reaction produces 3-chloro-4-trifluoromethylphenol, which is then reacted with sodium hydroxide in an aqueous medium to produce 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%. The second step of the reaction is the hydrolysis of 3-chloro-4-trifluoromethylphenol to form 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%. This reaction is a simple and efficient way to synthesize 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBQXIUKTWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686574 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-32-7 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

